molecular formula C21H20O5 B11156687 Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate

Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate

Cat. No.: B11156687
M. Wt: 352.4 g/mol
InChI Key: OBYGQONYNMPBSU-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

Isopropyl ((8-methyl-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate is a synthetic compound belonging to the coumarin family, which is recognized for its diverse biological activities. This article explores its biological activity, including mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20O5C_{21}H_{20}O_{5} with a molecular weight of 352.4 g/mol. Its structure includes a coumarin backbone with an isopropyl acetate moiety, contributing to its unique properties and potential applications in medicinal chemistry.

Biological Activities

1. Antioxidant Activity
Coumarins, including this compound, have demonstrated significant antioxidant properties. In vitro studies suggest that these compounds can scavenge free radicals effectively, which may help in preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects
Research indicates that coumarin derivatives exhibit anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. For instance, studies have shown that certain coumarin compounds can inhibit the enzyme lipoxygenase (15-LOX), which plays a role in the inflammatory response .

3. Anticancer Potential
this compound has been investigated for its cytotoxic effects against various cancer cell lines. In particular, studies have reported significant inhibition of cell proliferation in human colon adenocarcinoma cells (Caco-2), indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which is important for neurotransmitter regulation and has implications in Alzheimer's disease treatment .
  • Molecular Interactions : Molecular docking studies suggest that the compound binds effectively to target enzymes, enhancing its inhibitory effects on AChE and other relevant targets .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of 15-lipoxygenase
AnticancerCytotoxic effects on Caco-2 cells
AChE InhibitionPotential therapeutic application for Alzheimer’s

Notable Research Findings

In a study examining the synthesis and biological evaluation of coumarin derivatives, it was found that compounds similar to this compound exhibited promising AChE inhibitory activity with IC50 values as low as 2.7 µM, showcasing their potential for treating cognitive disorders .

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

propan-2-yl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C21H20O5/c1-13(2)25-20(23)12-24-18-10-9-16-17(15-7-5-4-6-8-15)11-19(22)26-21(16)14(18)3/h4-11,13H,12H2,1-3H3

InChI Key

OBYGQONYNMPBSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)OC(C)C

Origin of Product

United States

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